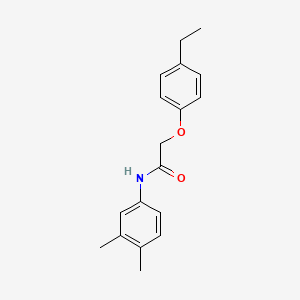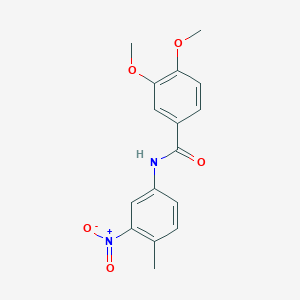
N-(3,4-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(4-ethylphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DPA belongs to the class of N-arylacetamides, which are known to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. DPA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DPA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DPA has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DPA has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, DPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPA has also been shown to possess low toxicity and is well-tolerated in animal models. However, there are some limitations to using DPA in lab experiments. The exact mechanism of action of DPA is not fully understood, and there is a need for further research in this area. In addition, the effects of DPA may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on DPA. One area of interest is the potential use of DPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dose and duration of treatment for these conditions. Another area of interest is the potential use of DPA in the treatment of chronic pain and inflammation. DPA has been shown to possess analgesic and anti-inflammatory properties, and further research is needed to determine its potential therapeutic use in these conditions.
Synthesis Methods
The synthesis of DPA involves the reaction of 3,4-dimethylaniline with 4-ethylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain N-(3,4-dimethylphenyl)-2-(4-ethylphenoxy)acetamide. This method of synthesis has been reported in several scientific studies and has been found to be efficient and reproducible.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Several scientific studies have also investigated the potential use of DPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DPA has been shown to possess neuroprotective properties and can prevent the death of neurons in the brain.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-6-9-17(10-7-15)21-12-18(20)19-16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKFZHAYIMPDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4-ethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)


